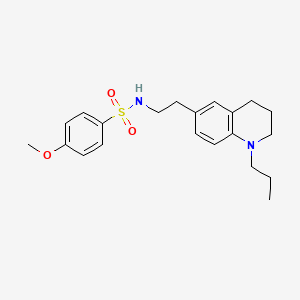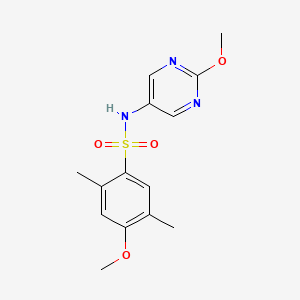
4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely studied due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield Enhancement : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those similar in structure to 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide. These compounds demonstrated significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This suggests their potential as Type II photosensitizers for cancer treatment in photodynamic therapy, leveraging their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Dynamic Simulation Studies
- Corrosion Inhibition Efficiency Prediction : Research involving quantum chemical and molecular dynamic simulation studies has investigated the adsorption and corrosion inhibition properties of derivatives similar to this compound on iron surfaces. These studies provide insights into the global reactivity parameters and adsorption behaviors, aiding in predicting the inhibition efficiencies of these compounds against corrosion, which is vital for their application in protective coatings and materials science (Kaya et al., 2016).
Nonlinear Optical (NLO) Properties
- Enhancement of Nonlinear Optical Properties : The synthesis of thienyl-substituted pyridinium salts, including structures analogous to this compound, showcased their potential in second-order nonlinear optics. These compounds exhibit noncentrosymmetric structures under certain conditions, contributing to significant powder second harmonic generation (SHG) efficiency, indicating their promise for applications in optical materials and photonic devices (Li et al., 2012).
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-6-13(10(2)5-12(9)20-3)22(18,19)17-11-7-15-14(21-4)16-8-11/h5-8,17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIQPHFHVBHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


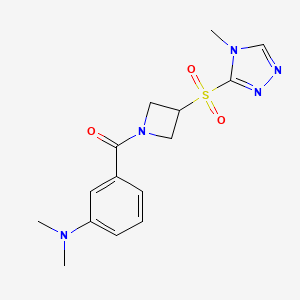
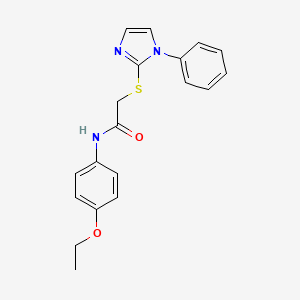
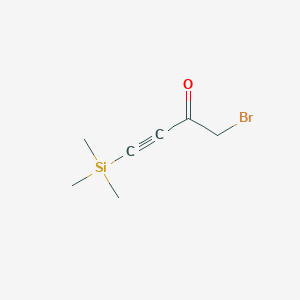
![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide](/img/structure/B2386746.png)
![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)
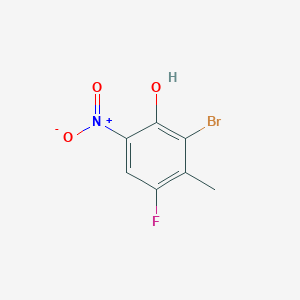
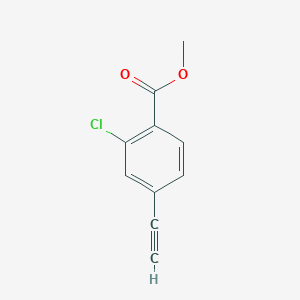
![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)
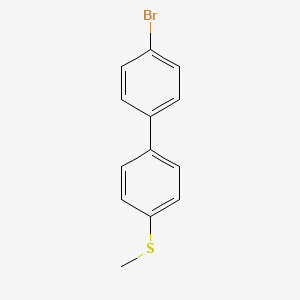

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
